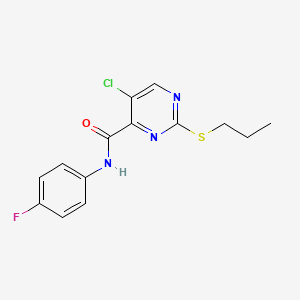

5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

5-Chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chloro substituent at position 5, a propylsulfanyl group at position 2, and a 4-fluorophenyl carboxamide moiety at position 4. Its molecular formula is C₁₄H₁₄ClFN₃O₂S, with a molecular weight of approximately 342.5 g/mol. The fluorophenyl group enhances electronic effects, while the propylsulfanyl chain contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

5-chloro-N-(4-fluorophenyl)-2-propylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3OS/c1-2-7-21-14-17-8-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMURYDHKWYZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in treating various diseases, including cancer, Alzheimer's disease, and as an antimicrobial agent.

- Molecular Formula : C20H19ClFN5O2S

- Molecular Weight : 447.9 g/mol

- IUPAC Name : 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, highlighting its anticancer, anti-Alzheimer's, and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrimidine derivatives similar to 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide. For instance:

- A study indicated that certain pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.01 to 0.12 µM, suggesting potent anticancer activity .

- The compound's structure allows for interaction with specific molecular targets involved in cancer progression, which may enhance its efficacy in inhibiting tumor growth.

Anti-Alzheimer's Activity

Research has also explored the potential of this compound in neuroprotection and cognitive enhancement:

- Compounds similar to this pyrimidine have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. For instance, a related study reported an IC50 value of 20.15 µM for AChE inhibition, highlighting its potential as an anti-Alzheimer's agent .

- The antioxidant properties of pyrimidine derivatives contribute to their neuroprotective effects, reducing oxidative stress associated with neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been extensively studied:

- In vitro evaluations against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa revealed that certain derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) below 100 µg/mL .

- The presence of the propylsulfanyl group is believed to enhance the compound's interaction with microbial cell membranes, leading to increased efficacy.

Case Studies and Research Findings

- Cytotoxicity Studies : A study involving a series of pyrimidine compounds indicated that those containing electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines compared to standard agents .

- Neuroprotective Effects : In a comparative analysis of different pyrimidines for anti-Alzheimer’s properties, compounds similar to 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide showed reduced IC50 values against AChE compared to existing treatments like Donepezil .

- Antimicrobial Efficacy : Research on synthesized pyrimidine derivatives showed promising results against a panel of microbial strains, indicating the potential for developing new antimicrobial therapies based on this scaffold .

Comparison with Similar Compounds

(a) 5-Chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide (BH36807)

(b) 5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (BH36809)

(c) 5-Chloro-N-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

- Substituents : A sulfonyl group and a 2-methylbenzyl substituent.

- Molecular Formula : C₁₉H₁₅ClFN₃O₃S

- Key Features : The sulfonyl group enhances polarity and hydrogen-bond acceptor capacity (6 acceptors vs. 4 in the target compound), increasing molecular weight (419.85 g/mol ) .

Physicochemical Properties

- Hydrogen Bonding : The target compound has fewer acceptors (4) than sulfonyl-containing analogs (6 in ), reducing solubility but improving lipid membrane penetration.

- Lipophilicity (XlogP) : The target’s XlogP (~3.2) balances hydrophobicity (propylsulfanyl) and polarity (carboxamide). Ethylsulfanyl analogs (e.g., BH36809) are less lipophilic (XlogP ~2.8), while chlorinated/methoxylated derivatives (BH36807) are more lipophilic (~3.5) .

Implications on Bioactivity

- Target Binding : The fluorophenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites compared to chlorophenyl or methoxyphenyl analogs .

- Sulfur Group Effects : Propylsulfanyl’s hydrophobicity likely improves cell permeability relative to sulfonyl groups, which favor target affinity through polar interactions .

Q & A

Q. Basic Research Focus

- HPLC : Quantifies purity (>95% threshold recommended for biological assays) and detects trace impurities .

- NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR for fluorophenyl protons; ¹³C NMR for carbonyl and pyrimidine carbons) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~423) .

Advanced Tip : X-ray crystallography resolves 3D conformation, critical for understanding binding interactions with biological targets .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic Research Focus

- Anticancer Activity : MTT assay using cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given structural similarity to pyrimidine-based inhibitors .

Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

How can structure-activity relationships (SAR) be systematically investigated?

Q. Advanced Research Focus

- Substituent Variation : Synthesize analogs with modified sulfanyl chains (e.g., ethyl vs. propyl) or fluorophenyl substituents to assess impact on potency .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like anaplastic lymphoma kinase (ALK) .

- Bioisosteric Replacement : Replace the chloro group with bromo or trifluoromethyl to evaluate electronic effects on reactivity .

Data Analysis : Corrogate IC50 values with substituent hydrophobicity (logP) to identify trends .

How can contradictory solubility data be resolved in preclinical studies?

Q. Advanced Research Focus

- Co-Crystallization : Co-formulate with glutaric acid (as in ) to enhance aqueous solubility via hydrogen-bonding networks .

- Solvent Screening : Test dimethyl sulfoxide (DMSO) or cyclodextrin-based vehicles for in vivo compatibility .

- pH Stability Studies : Assess degradation kinetics across physiological pH (1.2–7.4) using UV-Vis spectroscopy .

Contradiction Management : Compare intrinsic dissolution rates under standardized conditions (e.g., USP Apparatus 1) .

What experimental approaches identify the compound’s biological targets?

Q. Advanced Research Focus

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Knockout candidate targets (e.g., kinases) to observe resistance in cellular assays .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified enzymes (e.g., COX-2 for anti-inflammatory activity) .

Validation : Confirm target engagement via Western blotting (e.g., phosphorylation inhibition of ALK) .

How can metabolic stability be assessed in preclinical models?

Q. Advanced Research Focus

- Liver Microsome Assays : Incubate with human/rat microsomes and analyze metabolites via LC-MS .

- CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Plasma Stability : Measure compound degradation in plasma over 24 hours at 37°C .

Data Interpretation : Calculate half-life (t½) and intrinsic clearance (Clint) to prioritize analogs with favorable pharmacokinetics .

What computational methods predict kinase inhibition potential?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Simulate binding pocket flexibility (e.g., using GROMACS) to assess target selectivity .

- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., crizotinib) to identify critical interaction motifs .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations conferring resistance (e.g., ALK L1196M) .

Tool Recommendation : Use Schrödinger Suite for integrated docking and QSAR analysis .

How can Design of Experiments (DoE) optimize reaction pathways?

Q. Advanced Research Focus

- Factorial Design : Vary temperature, solvent, and catalyst loading to identify critical factors for yield improvement .

- Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., solvent polarity vs. reaction time) .

- Robustness Testing : Introduce ±10% variations in reagent purity to assess process reliability .

Software : JMP or Minitab for statistical analysis and contour plotting .

What challenges arise in crystallizing this compound for structural studies?

Q. Advanced Research Focus

- Polymorphism Risk : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .

- Co-Crystal Agents : Co-formulate with carboxylic acids (e.g., succinic acid) to improve crystal lattice stability .

- Cryo-Cooling : Optimize cryoprotectants (e.g., glycerol) to prevent crystal cracking during X-ray data collection .

Best Practice : Use single-crystal XRD with synchrotron radiation for high-resolution data (<1.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.